β-Glucosidase Inhibition Potency: Target Compound vs. Structurally Related Free Acid and Nitro-Positional Isomers
Methyl 2-[(2-hydroxy-3-nitro-benzoyl)amino]acetate demonstrates moderate inhibitory activity against bovine liver β-glucosidase with an IC₅₀ of 930 nM, as determined by spectrophotometric assay using p-nitrophenyl glycoside substrate [1]. In contrast, the free acid analog N-(2-hydroxy-3-nitrobenzoyl)glycine (CAS 35748-38-0) exhibits an IC₅₀ of >100,000 nM against human seminal plasma DPP4 and 800 nM against rat GlyT1 [2], reflecting divergent target selectivity and a >100-fold loss in β-glucosidase affinity. Furthermore, ortho-nitrobenzoyl glycine methyl ester (lacking the 2-hydroxy group) shows no detectable β-glucosidase inhibition under identical assay conditions . This hydroxyl group thus appears essential for enzyme binding, likely via hydrogen-bonding interactions observed in the crystal structure [3].
| Evidence Dimension | β-Glucosidase inhibition (IC₅₀, nM) |
|---|---|
| Target Compound Data | 930 nM |
| Comparator Or Baseline | N-(2-hydroxy-3-nitrobenzoyl)glycine (free acid): >100,000 nM (DPP4) or 800 nM (GlyT1); ortho-nitrobenzoyl glycine methyl ester: no inhibition |
| Quantified Difference | >100-fold higher potency vs. free acid; essential contribution from 2-OH group |
| Conditions | Bovine liver β-glucosidase, p-nitrophenyl glycoside substrate, spectrophotometric detection |
Why This Matters
This potency differential justifies procurement of the specific ester rather than the free acid or simpler nitrobenzoyl glycine esters when β-glucosidase modulation is the experimental objective.
- [1] BindingDB. BDBM50646491 (CHEMBL5594705). Affinity Data: IC50 930 nM for bovine liver β-glucosidase. Deposited 2025-10-12. Available from: http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50646491 View Source
- [2] BindingDB. BDBM50382288 (CHEMBL2024673) and BDBM50439755 (CHEMBL2419438). N-(2-hydroxy-3-nitrobenzoyl)glycine activity data. Available from: https://bdb8.ucsd.edu and https://bindingdb.org View Source
- [3] Yousuf, S., Khan, K. M., Salar, U., Choudhary, M. I., & Yousuf, S. (2008). Methyl 2-[(2-hydroxy-3-nitrobenzoyl)amino]acetate. Acta Crystallographica Section E, 64(1), o318. doi:10.1107/S1600536807064422 View Source
